Product packaging for 2-Methylidenecyclohexan-1-amine(Cat. No.:CAS No. 72052-67-6)

2-Methylidenecyclohexan-1-amine

Cat. No.: B13949715
CAS No.: 72052-67-6
M. Wt: 111.18 g/mol
InChI Key: KYBCVBXFCVAUBV-UHFFFAOYSA-N
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Description

2-Methylidenecyclohexan-1-amine (CAS 72052-67-6) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C7H13N and a molecular weight of 111.19 g/mol, features a primary amine group and a reactive methylidene (exocyclic alkene) group on the same cyclohexane ring, enabling its participation in diverse synthetic pathways . Structurally, the nitrogen atom is sp3 hybridized, giving the amine a trigonal pyramidal geometry, and the molecule can undergo processes like pyramidal inversion at room temperature . This amine serves as a key synthetic intermediate for constructing more complex nitrogen-containing molecules. Its reactivity profile allows researchers to functionalize the exocyclic double bond or utilize the primary amine in reactions such as reductive amination and nucleophilic substitution . The structural motif of functionalized cyclohexylamines is prevalent in bioactive molecule discovery. For instance, closely related Mannich base derivatives synthesized from 2-((dimethylamino)methyl) cyclohexanone have demonstrated potent and concentration-dependent anthelmintic activities in biological assessments, outperforming the standard drug albendazole . This highlights the value of such scaffolds in developing novel therapeutic agents, particularly in addressing drug resistance. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B13949715 2-Methylidenecyclohexan-1-amine CAS No. 72052-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72052-67-6

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-methylidenecyclohexan-1-amine

InChI

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h7H,1-5,8H2

InChI Key

KYBCVBXFCVAUBV-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC1N

Origin of Product

United States

Advanced Synthetic Pathways for 2 Methylidenecyclohexan 1 Amine and Its Analogs

De Novo Synthesis Strategies

De novo approaches offer the flexibility to construct the 2-methylidenecyclohexan-1-amine framework from acyclic precursors, allowing for the strategic introduction of substituents and control over stereochemistry.

Ring-Closing Metathesis Approaches in Cyclohexane (B81311) Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various carbocyclic and heterocyclic rings, including substituted cyclohexenes. nih.govwikipedia.org This strategy typically involves the use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor. organic-chemistry.orgmedwinpublishers.com For the synthesis of a precursor to this compound, a strategically functionalized acyclic diene bearing a protected amine and a precursor to the methylidene group would be required.

The general approach would involve an acyclic precursor with terminal alkenes. The stereochemistry of the substituents on the acyclic chain can influence the facial bias of the cyclization, offering a degree of stereocontrol. Modern RCM reactions are known for their tolerance to a wide range of functional groups, including protected amines and ethers, making this a viable, albeit multi-step, approach to complex cyclohexane derivatives. wikipedia.orgthieme-connect.de

Table 1: Representative Ring-Closing Metathesis Reactions for Substituted Cyclohexene (B86901) Synthesis

Catalyst Substrate Product Yield (%) Reference
Grubbs' 2nd Gen. N-Allyl-N-(pent-4-en-1-yl)tosylamide 1-Tosyl-1,2,3,6-tetrahydropyridine >95 organic-chemistry.org

Organometallic Catalysis in Methylidene Group Introduction

The introduction of an exocyclic methylene (B1212753) group is a key transformation in the synthesis of this compound. While the Wittig reaction is a classic method for olefination, it can be limited by the reactivity of the ketone and the stability of the ylide. More contemporary and often more efficient methods involve organometallic reagents such as the Tebbe reagent or the Petasis reagent. nrochemistry.comorganic-chemistry.org

The Tebbe reagent, a titanium-based compound, is highly effective for the methylenation of a wide range of carbonyl compounds, including sterically hindered ketones and even esters and amides. nrochemistry.comwikipedia.org Its high reactivity and tolerance for various functional groups make it a strong candidate for the olefination of a suitably protected 2-aminocyclohexanone (B1594113) precursor. youtube.com The Petasis reagent (dimethyltitanocene) offers a milder alternative and can also be used to introduce other alkylidene groups. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Organometallic Reagents for Methylidene Group Introduction

Reagent Substrate Type Product Key Features Reference
Tebbe Reagent Ketones, Esters, Amides Alkenes, Enol ethers, Enamines High reactivity, tolerates steric hindrance nrochemistry.comwikipedia.org

Stereocontrolled Amine Functionalization Techniques

Achieving stereocontrol at the C1 position is crucial for the synthesis of enantiomerically pure this compound. Asymmetric amination strategies can be employed at various stages of the synthesis. One powerful method is the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with a ketone to form a sulfinylimine. yale.edunih.gov Subsequent nucleophilic addition or reduction proceeds with high diastereoselectivity, and the auxiliary can be readily cleaved to afford the chiral amine.

Another approach involves catalytic asymmetric reductive amination. This can be achieved using a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to control the facial selectivity of the reduction of an imine or enamine intermediate. youtube.comyoutube.comyoutube.comyoutube.com The choice of catalyst and reaction conditions can allow for the selective formation of either enantiomer of the desired amine.

Transformations from Precursor Molecules

Synthesizing this compound from readily available cyclic precursors is often a more direct and efficient strategy.

Synthesis from Cyclohexanone-Derived Intermediates

A logical and common starting point for the synthesis of this compound is cyclohexanone (B45756). quora.com A key intermediate in this approach is 2-methylenecyclohexanone (B3058787). This α,β-unsaturated ketone can be prepared from cyclohexanone through various methods, including a Mannich reaction followed by elimination, or formylation followed by a Wittig-type reaction.

Once 2-methylenecyclohexanone is obtained, the amine group can be introduced. A direct and effective method is reductive amination. youtube.comyoutube.comyoutube.comyoutube.com This one-pot reaction involves the condensation of the ketone with an amine source (such as ammonia (B1221849) or a primary amine) to form an enamine or imine, which is then reduced in situ. The use of a chiral amine source or a chiral reducing agent can induce stereoselectivity in the final product.

Table 3: Reductive Amination of α,β-Unsaturated Ketones

Ketone Amine Source Reducing Agent Product Diastereomeric/Enantiomeric Excess Reference
2-Cyclohexenone Benzylamine NaBH(OAc)₃ N-Benzyl-2-cyclohexen-1-amine Not reported youtube.com

Another strategy involves the conversion of 2-methylcyclohexanone (B44802), which can be synthesized from cyclohexanone, to the target compound. quora.comnih.gov This would require the introduction of the exocyclic double bond, potentially via α-halogenation followed by elimination, after the formation of the amine.

Amine Group Introduction and Modification Methodologies

The introduction of the amine group onto a pre-formed methylenecyclohexane (B74748) scaffold can be achieved through several methods. One approach is the allylic amination of methylenecyclohexane. This can be accomplished using various nitrogen sources and transition metal catalysts, such as palladium or rhodium complexes. The regioselectivity and stereoselectivity of this transformation can often be controlled by the choice of catalyst and ligands.

Alternatively, if a protected amine is introduced early in the synthesis, subsequent modifications can be performed. For instance, a primary amine can be alkylated to a secondary or tertiary amine. The Eschweiler-Clarke reaction provides a classic method for the methylation of primary and secondary amines using formaldehyde (B43269) and formic acid. wikipedia.org

Table 4: Methods for Amine Group Introduction and Modification

Method Substrate Type Reagents Product Type Key Features
Catalytic Allylic Amination Alkene NH₃ or Amine, Pd or Rh catalyst Allylic Amine Can be stereoselective
Reductive Amination Ketone/Aldehyde Amine, Reducing Agent Amine One-pot procedure

Rearrangement Reactions for Skeletal Diversification

The strategic modification of molecular frameworks through rearrangement reactions is a cornerstone of modern synthetic chemistry, enabling the generation of structural diversity from common precursors. For the synthesis of analogs of this compound, rearrangement reactions offer powerful tools to alter the carbocyclic core, introduce new functional groups, and create novel stereochemical relationships. These transformations, which involve the intramolecular migration of an atom or group, can lead to ring expansions, ring contractions, or substituent shifts, thereby providing access to a wide array of structurally complex and valuable amine derivatives. Key rearrangement strategies applicable to this class of compounds include the Beckmann rearrangement, various sigmatropic rearrangements, and amine-forming rearrangements like the Hofmann and Curtius reactions.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide. chem-station.com In the context of cyclohexanone derivatives, this reaction famously produces ring-expanded ε-caprolactams, which are crucial industrial intermediates. chem-station.comlibretexts.org The conventional reaction involves treating a ketoxime, such as cyclohexanone oxime, with a strong acid. The mechanism proceeds via protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to form the amide. masterorganicchemistry.com

While the classic Beckmann rearrangement yields lactams, modern variations have been developed that allow for the direct synthesis of substituted cyclic amines, representing a significant advancement in skeletal diversification. A notable example is the organoaluminum-promoted Beckmann rearrangement. orgsyn.org This method utilizes trialkylaluminum reagents to both induce the rearrangement of an oxime sulfonate and trap the resulting iminocarbocation intermediate with an alkyl group from the aluminum reagent. orgsyn.org Subsequent in-situ reduction with a reagent like diisobutylaluminum hydride (DIBAL-H) affords α-alkylated cyclic secondary amines directly. orgsyn.org This one-pot sequence effectively expands the ring and introduces a new alkyl substituent, a powerful combination for generating diverse amine analogs. orgsyn.org

The regioselectivity of the migration follows the standard principles of the Beckmann rearrangement, with the group positioned anti to the oxime's leaving group migrating preferentially. orgsyn.org This reaction has proven to be broadly applicable for the synthesis of various α-alkylated cyclic amines from their corresponding ketoxime sulfonates. orgsyn.org

Table 1: Synthesis of α-Alkylated Cyclic Amines via Organoaluminum-Promoted Beckmann Rearrangement orgsyn.org
Starting Oxime SulfonateTrialkylaluminum ReagentResulting α-Alkylated Amine ProductYield (%)
Cyclohexanone Oxime MesylateTripropylaluminum (Pr3Al)2-Propyl-1-azacycloheptane75
Cycloheptanone Oxime MesylateTriethylaluminum (Et3Al)2-Ethyl-1-azacyclooctane72
2-Methylcyclohexanone Oxime MesylateTrimethylaluminum (Me3Al)7-Methyl-2-methyl-1-azacycloheptane71

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond, flanked by one or more π-electron systems, migrates across the conjugated system in an intramolecular, concerted fashion. chemistrylearner.comfiveable.me These reactions are classified by an [m,n] notation, indicating the number of atoms over which the σ-bond migrates. chemistrylearner.com For the diversification of cyclohexylamine (B46788) scaffolds, the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements, such as the Aza-Claisen and Aza-Cope rearrangements, are particularly relevant.

Aza-Claisen Rearrangement : This rearrangement involves an N-allyl vinyl amine or its equivalent. For the synthesis of analogs of this compound, a potential substrate could be an N-allyl enamine derived from a substituted cyclohexanone. The masterorganicchemistry.commasterorganicchemistry.com-rearrangement would proceed through a chair-like transition state to form a γ,δ-unsaturated imine, which upon hydrolysis or reduction yields a functionalized cyclohexanone or cyclohexylamine, respectively, with the allyl group transferred to the α-position. Modern catalytic systems, for example, using gold(I) complexes, have been shown to facilitate related masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements of propargyl vinyl ethers, suggesting potential for developing catalytic variants for nitrogen-containing systems. nih.gov

Aza-Cope Rearrangement : The Aza-Cope rearrangement is the nitrogen analog of the Cope rearrangement of a 1,5-diene. libretexts.orgimperial.ac.uk A substrate such as an N-substituted 3-amino-1,5-hexadiene derivative can undergo thermal or metal-catalyzed rearrangement. In the context of a cyclohexyl system, an N-allyl-N-vinylcyclohexylamine derivative could rearrange to provide a new ring system or a substituted cyclohexene, depending on the substrate's specific structure. The anionic oxy-Cope rearrangement, which can proceed at much lower temperatures, offers a powerful synthetic tool; its nitrogen equivalent, the anionic Aza-Cope rearrangement, can similarly provide access to complex amine architectures under mild conditions. imperial.ac.uk

Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are key methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom (R-CO-Y → R-NH₂). openstax.orgpressbooks.pub These reactions proceed through a common isocyanate intermediate, which is then hydrolyzed to the amine. openstax.org They offer a route to amine analogs where the carbon skeleton is contracted.

Hofmann Rearrangement : This reaction involves the treatment of a primary amide with bromine and a strong base. pressbooks.pub For instance, starting with 2-methylcyclohexane-1-carboxamide, a Hofmann rearrangement would yield a mixture of stereoisomers of 1-amino-2-methylcyclohexane. While this removes the exocyclic methylene group, it provides a core cyclohexylamine scaffold that can be further functionalized.

Curtius Rearrangement : The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically prepared from a carboxylic acid derivative like an acid chloride. openstax.orgpressbooks.pub Applying this to 2-methylenecyclohexane-1-carbonyl chloride would involve its conversion to the corresponding acyl azide. Subsequent heating would induce rearrangement to an isocyanate, which upon addition of water and decarboxylation, would yield this compound. This pathway represents a direct, albeit challenging, route to the target compound itself through a rearrangement process. The antidepressant drug tranylcypromine (B92988) is synthesized commercially using a Curtius rearrangement, highlighting the industrial utility of this reaction. pressbooks.pub

Table 2: Conceptual Overview of Rearrangement Reactions for Skeletal Diversification
Rearrangement TypeGeneral Substrate ClassGeneral Product ClassKey Skeletal Change
BeckmannCyclic Ketoxime Sulfonateα-Alkylated Cyclic AmineRing expansion and C-alkylation
Aza-ClaisenN-Allyl Enamineγ,δ-Unsaturated Imine/KetoneC-C bond formation at α-position
HofmannCarboxamidePrimary AmineLoss of one carbon atom (decarbonylation)
CurtiusAcyl AzidePrimary AmineLoss of one carbon atom (decarbonylation)

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Methylidenecyclohexan 1 Amine

Reactions Involving the Exocyclic Methylidene Moiety

The exocyclic double bond in 2-methylidenecyclohexan-1-amine is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various cycloaddition and metathesis reactions.

Electrophilic addition to the methylidene group is anticipated to proceed via the formation of a carbocation intermediate. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the more stable carbocation.

Addition of Hydrogen Halides: The reaction with hydrogen halides (HX) is expected to form a tertiary carbocation at the 2-position of the cyclohexane (B81311) ring. Subsequent attack by the halide anion (X⁻) would yield the corresponding 2-halo-2-methylcyclohexan-1-amine. The general mechanism involves the protonation of the exocyclic double bond to generate a tertiary carbocation, which is then trapped by the halide.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), is expected to proceed through a cyclic halonium ion intermediate. Anti-addition of the halide ions would result in the formation of a vicinal dihalide, specifically a (2-(halomethyl)cyclohexan-1-amine derivative with the two halogen atoms in a trans configuration relative to each other.

Table 1: Predicted Products of Electrophilic Addition to this compound

ElectrophileReagentPredicted Major Product
ProtonHBr2-Bromo-2-methylcyclohexan-1-amine
HalogenBr₂1-Amino-2-(bromomethyl)cyclohexan-2-ol

Note: The product predictions are based on established mechanisms of electrophilic addition to alkenes.

The exocyclic double bond can participate in cycloaddition reactions, serving as a 2π component.

Diels-Alder Reaction: As a dienophile, this compound is expected to react with conjugated dienes to form a spirocyclic cyclohexene (B86901) derivative. wikipedia.orgmnstate.edumasterorganicchemistry.comyoutube.comkhanacademy.org The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, which are absent in this case, suggesting that forcing conditions such as high temperature or pressure may be required. wikipedia.orgmnstate.edu The stereochemistry of the diene is retained in the product.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes are also a possibility. This reaction would proceed through a diradical intermediate to form a spirocyclic cyclobutane ring system. The regiochemistry and stereochemistry of the product would depend on the nature of the reacting partner and the stability of the intermediate diradicals.

The participation of this compound in olefin metathesis reactions is expected to be challenging due to the presence of the primary amine. nih.gov Amines are known to coordinate with the metal catalysts, often leading to catalyst deactivation.

Ring-Closing Metathesis (RCM): For RCM to occur, the amine would first need to be functionalized with another alkenyl group. nih.govwikipedia.orgorganic-chemistry.org For instance, N-allylation of the primary amine would provide a diene substrate suitable for RCM. The subsequent metathesis reaction, catalyzed by a ruthenium-based catalyst, would be expected to form a nitrogen-containing heterocyclic ring fused to the cyclohexane core. nih.gov To mitigate catalyst poisoning, protection of the amine, for example, as an amide or carbamate, would likely be necessary. nih.gov

Table 2: Hypothetical Olefin Metathesis Substrate and Product

SubstrateCatalystPredicted Product
N-allyl-2-methylidenecyclohexan-1-amineGrubbs II CatalystAza-spirocyclic compound

Note: This represents a potential application of RCM following derivatization of the primary amine.

Transformations of the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center and can undergo a variety of common transformations.

Acylation: The primary amine is expected to react readily with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride or carboxylate). These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. The extent of alkylation (mono-, di-, or tri-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 3: Representative Nucleophilic Acylation and Alkylation Reactions

Reaction TypeReagentPredicted Product
AcylationAcetic Anhydride (B1165640)N-(2-methylidenecyclohexyl)acetamide
AlkylationBenzyl BromideN-benzyl-2-methylidenecyclohexan-1-amine

Note: These are expected products based on the known reactivity of primary amines.

The primary amine of this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. researchgate.netnih.govresearchgate.netresearchgate.net

The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removal of water. The resulting imine has a C=N double bond in place of the original C=O double bond of the carbonyl compound.

Table 4: Predicted Products of Imination Reactions

Carbonyl CompoundCatalystPredicted Product (Imine)
BenzaldehydeAcetic AcidN-(2-methylidenecyclohexyl)-1-phenylmethanimine
Cyclohexanone (B45756)p-Toluenesulfonic acidN-(2-methylidenecyclohexyl)cyclohexan-1-imine

Note: The products shown are the expected Schiff bases from the condensation reaction.

Hofmann Elimination and Cope Elimination Pathways

The Hofmann elimination is a process that typically involves the exhaustive methylation of an amine to form a quaternary ammonium salt, which then undergoes a base-induced elimination to yield the least substituted alkene, often referred to as the "Hofmann product". wikipedia.orgallen.inbyjus.com This regioselectivity is largely attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgucalgary.ca For this compound, this would first involve methylation to form N,N,N-trimethyl-2-methylidenecyclohexan-1-aminium iodide. Subsequent treatment with a base, such as silver oxide, would be expected to induce an E2 elimination. chemistrysteps.com Due to the steric hindrance of the large trimethylammonium group, the base would preferentially abstract a proton from the less hindered methylidene group, leading to the formation of 1-methyl-2-methylidenecyclohexene as the predicted major product.

The Cope elimination , on the other hand, proceeds through an N-oxide intermediate and is characterized by a syn-periplanar transition state. While specific studies on this compound N-oxide are absent, the general mechanism involves the oxidation of the amine to its corresponding N-oxide, followed by thermal elimination. The regiochemical outcome of the Cope elimination also typically favors the formation of the Hofmann product due to steric factors.

Predicted Products of Elimination Reactions:

ReactionPredicted Major ProductPredicted Minor Product
Hofmann Elimination1-Methyl-2-methylidenecyclohexene2-Methylenecyclohexene
Cope Elimination1-Methyl-2-methylidenecyclohexene2-Methylenecyclohexene

Intramolecular Cyclization and Rearrangement Processes

Specific studies detailing intramolecular cyclization and rearrangement processes of this compound are not found in the surveyed literature. However, the enamine functionality within the molecule provides a reactive handle for such transformations. Enamines are known to participate in a variety of cyclization reactions. mdpi.com For instance, under appropriate conditions, the nucleophilic β-carbon of the enamine could potentially attack an electrophilic center within the same molecule, leading to the formation of bicyclic structures.

Rearrangements of enamines are also plausible. For example, acid-catalyzed tautomerization could lead to the formation of the corresponding imine, 2-methylcyclohex-1-en-1-amine. The position of this equilibrium would be dependent on the relative thermodynamic stabilities of the enamine and imine tautomers.

Catalytic Roles and Mediated Transformations

While there is no specific information on the catalytic use of this compound, enamines derived from cyclic ketones, such as cyclohexanone, are widely employed as catalysts in organic synthesis, most notably in Stork enamine alkylation and acylation reactions. libretexts.orgwikipedia.org These reactions leverage the nucleophilic character of the enamine's β-carbon. wikipedia.org

It is conceivable that this compound or its derivatives could function as organocatalysts. For example, it could potentially catalyze aldol-type reactions or Michael additions by forming a transient enamine with a substrate aldehyde or ketone. The inherent chirality of this compound, if resolved into its enantiomers, could also make it a candidate for asymmetric catalysis.

Furthermore, enamines are known to react with various electrophiles. wikipedia.org Therefore, this compound would be expected to react with alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds. libretexts.orgrsc.org These reactions would likely occur at the nucleophilic carbon of the methylidene group.

Computational and Theoretical Investigations of 2 Methylidenecyclohexan 1 Amine

Quantum Chemical Studies on Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure and conformational preferences of 2-Methylidenecyclohexan-1-amine. The molecule exists as a mixture of conformers, primarily differing in the orientation of the amino group relative to the cyclohexyl ring. The two principal chair conformations involve the amino group being in either an axial or an equatorial position.

The stability of these conformers is dictated by a balance of steric and electronic effects. In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. sapub.orglibretexts.org For this compound, the equatorial conformer is generally expected to be more stable than the axial conformer.

Natural Bond Orbital (NBO) analysis can be employed to understand the electronic factors influencing conformational stability. Hyperconjugative interactions, such as those between the nitrogen lone pair and adjacent anti-periplanar σ* orbitals, play a crucial role. In the equatorial conformer, the nitrogen lone pair can engage in a stabilizing hyperconjugative interaction with the C-C bond of the ring.

Table 1: Illustrative Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial-Amino0.00~95%
Axial-Amino1.5 - 2.5~5%

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Specific values would require dedicated calculations for this molecule.

Density Functional Theory (DFT) Calculations for Ground and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries of ground and transition states, as well as to determine their energies. rsc.orgijcce.ac.ir For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can provide accurate predictions of its structural parameters. researchgate.net

The optimized geometry of the ground state would reveal key bond lengths and angles. For instance, the C=C double bond of the methylidene group is expected to be around 1.34 Å, while the C-N bond length would be approximately 1.40 Å, characteristic of an enamine. The geometry of the six-membered ring will likely exhibit a slightly distorted chair conformation due to the presence of the exocyclic double bond and the amino group.

DFT is also instrumental in mapping reaction pathways by locating transition states. For reactions involving this compound, such as electrophilic additions to the double bond or reactions at the nitrogen atom, DFT can elucidate the reaction mechanisms and calculate activation barriers.

Table 2: Illustrative DFT-Calculated Structural Parameters for the Equatorial Conformer of this compound

ParameterValue
C=CH₂ Bond Length~1.34 Å
C-NH₂ Bond Length~1.40 Å
C-C-N Bond Angle~110°
C=C-C Bond Angle~122°
N-C-C-H Dihedral Angle~175° (anti-periplanar)

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Specific values would require dedicated calculations for this molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. umn.edunih.gov By simulating the atomic motions based on a force field, MD can reveal the accessible conformations and the dynamics of their interconversion.

For this compound, MD simulations can track the ring-flipping process between the two chair conformations (axial-amino and equatorial-amino). These simulations can also explore other less stable conformations, such as twist-boat forms. youtube.com The results of MD simulations can be used to calculate the free energy difference between conformers, providing a more complete picture of the conformational equilibrium than static calculations alone.

Analysis of the MD trajectories can also provide insights into the flexibility of different parts of the molecule. For example, the rotational freedom of the amino group and the wagging motion of the methylidene group can be characterized.

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of this compound. As an enamine, it possesses nucleophilic character at the β-carbon of the double bond and at the nitrogen atom.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of electrophilic and nucleophilic attack, respectively. For enamines, the HOMO is typically localized on the nitrogen atom and the β-carbon, indicating that these are the primary sites for electrophilic attack. acs.orgnih.govresearchgate.net

The nucleophilicity of amines can be quantitatively predicted using computational parameters such as the nucleophilicity index (N), which can be derived from DFT calculations. acs.org This allows for a comparison of the reactivity of this compound with other amines.

Furthermore, computational models can predict the stereoselectivity of reactions. For example, in reactions involving the formation of a new stereocenter, computational analysis of the transition states leading to different stereoisomers can predict which product will be favored. cam.ac.uk

Table 3: Illustrative Calculated Electronic Properties and Reactivity Descriptors

PropertyValueSignificance
HOMO Energy~ -5.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy~ 2.0 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap~ 7.5 eVRelates to chemical stability and reactivity
Nucleophilicity Index (N)~ 3.5 - 4.5 eVQuantifies nucleophilic character

Note: The data in this table is illustrative and based on typical values for enamines. Specific values would require dedicated calculations for this molecule.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Methylidenecyclohexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR provides fundamental information about the electronic environment and connectivity of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methylidenecyclohexan-1-amine is expected to show distinct signals for the exocyclic methylene (B1212753) protons, the methine proton at the amine-bearing carbon, the amine protons, and the aliphatic protons of the cyclohexane (B81311) ring.

Methylene Protons (=CH₂): The two protons of the exocyclic double bond are diastereotopic and are anticipated to appear as two distinct signals in the range of 4.6-5.0 ppm . For instance, the analogous methylene protons in methylenecyclohexane (B74748) are observed around 4.57 ppm. chemicalbook.com

Methine Proton (-CH-NH₂): The proton on the carbon atom bonded to the amine group (C1) would be expected to resonate in the 2.5-3.5 ppm region, shifted downfield by the electron-withdrawing effect of the nitrogen atom.

Amine Protons (-NH₂): The two protons of the primary amine group typically produce a broad singlet that can appear over a wide chemical shift range (1.0-3.5 ppm ), and its position is highly dependent on solvent, concentration, and temperature.

Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring (positions 3, 4, 5, and 6) would produce a series of complex, overlapping multiplets in the upfield region of the spectrum, likely between 1.2 and 2.5 ppm . This is consistent with the spectra of similar structures like 2-methylcyclohexanone (B44802). chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the carbon environments. For this compound, seven distinct signals are predicted.

Vinylic Carbons: The sp²-hybridized carbons of the exocyclic double bond are expected at the downfield end of the spectrum. The quaternary carbon (C2) would likely appear around 145-150 ppm , while the methylene carbon (=CH₂) is predicted to be in the 105-115 ppm range, similar to the values seen in methylenecyclohexane (149.8 ppm and 106.5 ppm, respectively). chemicalbook.com

Amine-Bearing Carbon (-CH-NH₂): The C1 carbon, directly attached to the nitrogen, is expected to have a chemical shift in the range of 50-60 ppm , a region typical for amine-substituted carbons in cyclic systems. docbrown.infodocbrown.info

Aliphatic Ring Carbons: The remaining four sp³-hybridized carbons of the cyclohexane ring (C3, C4, C5, C6) would appear in the upfield region, typically between 20-40 ppm . For comparison, the ring carbons in 2-methylcyclohexanone appear in the range of 25-42 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm)
=CH₂ (exocyclic)4.6 - 5.0
C =CH₂ (quaternary)-
CH-NH₂2.5 - 3.5
-NH₂1.0 - 3.5 (broad)
Cyclohexane -CH₂-1.2 - 2.5

Two-Dimensional (2D) NMR Correlation Spectroscopy

While 1D NMR provides primary data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting the methine proton at C1 to its neighbors on the ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing definitive proof of the connectivity between the exocyclic methylene group and the rest of the cyclohexane framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers vital clues about the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). For this compound (C₇H₁₃N), the calculated exact mass is 111.1048 Da. nih.gov An HRMS measurement confirming this mass would validate the elemental formula and rule out other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In MS/MS analysis, the molecular ion (m/z 111) is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Alpha-Cleavage: The most anticipated fragmentation pathway would be the cleavage of the C1-C6 bond or the C1-C2 bond. Cleavage of the C1-C2 bond, followed by the loss of a C₅H₇ radical, would lead to a prominent fragment ion at m/z 44 (CH₂=NH-CH=CH₂). A more likely alpha-cleavage involves the loss of a hydrogen radical from the C1 position, leading to an ion at m/z 110 .

Retro-Diels-Alder (RDA) Fragmentation: The presence of the double bond within the cyclic system could facilitate an RDA-type fragmentation, although less common for exocyclic systems. This could lead to the loss of ethene (28 Da), resulting in a fragment at m/z 83 .

Loss of Amine Group: The loss of the amine group as a radical (•NH₂) is generally not a major pathway, but the loss of ammonia (B1221849) (NH₃, 17 Da) after a rearrangement could produce an ion at m/z 94 .

Predicted Key Fragments in the Mass Spectrum of this compound
m/z Value Predicted Identity/Origin
111Molecular Ion [M]⁺
110[M-H]⁺ (Loss of H• from C1)
96[M-NH]⁺ (Loss of •NH radical)
94[M-NH₃]⁺ (Loss of ammonia)
83[M-C₂H₄]⁺ (Retro-Diels-Alder type)
44[C₂H₆N]⁺ (Product of α-cleavage)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the amine and alkene groups.

N-H Stretching: A primary amine typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The IR spectrum of N-methylcyclohexanamine shows characteristic peaks in this region. nist.gov

C-H Stretching: The sp² C-H stretch of the exocyclic methylene group is expected as a sharp peak just above 3000 cm⁻¹ (approx. 3070-3090 cm⁻¹ ). The sp³ C-H stretches of the cyclohexane ring will appear as strong absorptions just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹ ).

C=C Stretching: The stretching vibration of the exocyclic C=C double bond should produce a medium-intensity peak around 1640-1660 cm⁻¹ .

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the range of 1590-1650 cm⁻¹ , which may overlap with the C=C stretch.

=C-H Bending: A strong band corresponding to the out-of-plane bending (wagging) of the =CH₂ group is expected around 890-910 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C bond, as symmetric, non-polar bonds tend to produce strong Raman signals. The C=C stretching vibration (1640-1660 cm⁻¹) and the symmetric sp³ C-H stretching modes (around 2940 cm⁻¹) would be expected to be prominent in the Raman spectrum.

Anticipated Vibrational Frequencies for this compound
Vibrational Mode Expected IR Frequency (cm⁻¹)
N-H stretch (asymmetric & symmetric)3300 - 3500 (medium, two bands)
=C-H stretch (sp²)3070 - 3090 (medium)
-C-H stretch (sp³)2850 - 2960 (strong)
C=C stretch1640 - 1660 (medium)
N-H bend1590 - 1650 (medium-strong)
=C-H bend (out-of-plane)890 - 910 (strong)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and quantitative analysis of this compound, allowing for the assessment of its purity and the isolation of potential isomers or impurities. The inherent basicity and polarity of the amine functionality, coupled with the reactivity of the exocyclic double bond, present unique challenges that necessitate careful method development.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound by GC can be problematic due to peak tailing and potential on-column degradation. nih.gov These issues arise from the interaction of the basic amine group with active sites on the column material. bre.com To circumvent these challenges, derivatization is a commonly employed strategy to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance. researchgate.net

Derivatization reactions for amines typically target the active hydrogen of the amino group. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride can produce less polar and more volatile derivatives suitable for GC analysis with sensitive detectors like the electron capture detector (ECD). mdpi.com

Table 1: Illustrative GC Method Parameters for a Derivatized Cyclic Amine

Parameter Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium or Hydrogen at a constant flow
Inlet Temperature 250 °C
Injection Mode Split/Splitless
Oven Program Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Agent Trifluoroacetic anhydride (TFAA)

It is important to note that the development of a robust GC method would require systematic optimization of the derivatization reaction, injection parameters, and the temperature program to ensure complete separation from any reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly given its potential for non-volatility or thermal lability. Reversed-phase HPLC is a common choice for the separation of amines. nih.gov However, the basic nature of the analyte can lead to poor peak shape on conventional silica-based C18 columns due to interactions with residual silanol (B1196071) groups. To mitigate this, several strategies can be employed, such as using a mobile phase with a low pH to protonate the amine, adding a competing amine to the mobile phase, or utilizing end-capped columns or columns with a novel stationary phase chemistry. sielc.com

For sensitive detection, especially in the absence of a strong chromophore in the molecule, pre- or post-column derivatization is often necessary. nih.govsigmaaldrich.com Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or dansyl chloride, can be used to introduce a fluorescent tag, enabling highly sensitive detection. nih.gov

The following table outlines a potential starting point for an HPLC method for this compound, likely after a derivatization step for enhanced detection.

Table 2: Representative HPLC Method Parameters for a Derivatized Cyclic Amine

Parameter Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) with end-capping
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Derivatization Agent o-Phthalaldehyde (OPA)/3-Mercaptopropionic acid (for FLD)

Optimization of the mobile phase composition, gradient slope, and detector settings would be crucial for achieving the desired resolution and sensitivity for purity assessment and quantitative analysis.

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry. nih.gov For a molecule like this compound, which possesses a chiral center at the C1 position, X-ray crystallography could unambiguously establish its absolute configuration if a single crystal of a suitable salt or derivative can be prepared.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

To date, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. The primary challenge in applying this technique is often the growth of a high-quality single crystal, which can be a trial-and-error process involving the screening of various solvents and crystallization conditions. nih.gov For a liquid amine, the formation of a crystalline salt with a suitable chiral or achiral acid (e.g., tartaric acid, mandelic acid, or hydrochloric acid) is a common strategy to induce crystallization and facilitate stereochemical determination.

Should a suitable crystal be obtained, the resulting structural data would provide invaluable insights into the conformation of the cyclohexyl ring and the relative orientation of the methylidene and amine substituents.

Applications of 2 Methylidenecyclohexan 1 Amine in Complex Organic Synthesis and Material Science

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter adjacent to a reactive primary amine group makes 2-Methylidenecyclohexan-1-amine a promising candidate for use as a chiral building block in asymmetric synthesis. Chiral amines are fundamental to the synthesis of a vast array of enantiomerically pure compounds, including pharmaceuticals and natural products. They can be employed as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, or as key structural components of the final target molecule.

In the realm of organocatalysis, chiral primary amines are known to catalyze a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, often with high levels of enantioselectivity. nih.govnih.gov For instance, cinchona alkaloid-derived primary amines have been successfully used in the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones. nih.gov While direct studies employing this compound as an organocatalyst are not yet prevalent in the literature, its structural similarity to other successful chiral amine catalysts suggests its potential in this area.

Furthermore, the amine functionality can be readily transformed into other functional groups, such as amides or imines, allowing for its use in a broader range of asymmetric transformations. The diastereoselective reactions of such derivatives can be used to create multiple stereocenters with high levels of control. The development of synthetic routes that provide access to enantiomerically pure this compound is crucial for unlocking its full potential as a chiral building block.

Intermediacy in the Total Synthesis of Complex Molecules (Excluding Medicinal Targets)

The strategic placement of functional groups in this compound makes it an attractive intermediate for the total synthesis of complex, non-medicinal molecules, such as natural products and novel materials. Cyclic amines are core structures in many alkaloids and other biologically active compounds. rsc.org The exocyclic double bond in this compound offers a handle for further functionalization through various reactions, including ozonolysis, epoxidation, or metathesis, allowing for the construction of intricate molecular architectures.

The total synthesis of macrocyclic natural products, for example, often relies on the careful assembly of multifunctional fragments. nih.govnih.govacs.org A building block like this compound could serve as a key component in the synthesis of macrocycles, where the amine could be used for macrolactamization and the double bond could participate in ring-closing metathesis (RCM) reactions. nih.gov The synthesis of the marine natural product njaoamine C, for instance, involved a complex strategy featuring the formation of multiple macrocyclic rings. acs.org While not directly employing our subject compound, this synthesis highlights the importance of multifunctional building blocks in achieving complex molecular targets.

The development of synthetic routes that utilize this compound as a starting material could open new avenues for the efficient construction of a variety of complex molecules, contributing to the ever-expanding field of total synthesis.

Precursor for the Development of Novel Organic Ligands in Catalysis

The amine group of this compound serves as a convenient starting point for the synthesis of novel chiral ligands for transition metal catalysis. Chiral phosphine (B1218219) ligands, in particular, are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency. uni-muenchen.denih.govtcichemicals.comsigmaaldrich.com

The synthesis of P-chiral phosphine ligands can be achieved through various methods, often involving the reaction of a chiral amine with a phosphine-containing electrophile or the direct phosphination of a chiral substrate. uni-muenchen.denih.gov The primary amine of this compound could be readily converted into a secondary amine and subsequently reacted with a chlorophosphine to introduce a phosphine moiety. The resulting aminophosphine (B1255530) ligand would possess both central and potentially axial chirality, which could induce high levels of stereocontrol in catalytic reactions.

Nucleophilic phosphine catalysis is another area where derivatives of this compound could find application. nih.govsioc.ac.cncapes.gov.br Chiral phosphines can catalyze a range of annulation and cycloaddition reactions, leading to the formation of complex cyclic systems. The development of new chiral phosphine catalysts derived from readily available starting materials like this compound is a continuous effort in the field of organic synthesis.

A hypothetical synthetic route to a novel phosphine ligand from this compound is presented below:

StepReactantsProduct
1This compound, Acyl ChlorideN-(2-methylidenecyclohexyl)acetamide
2N-(2-methylidenecyclohexyl)acetamide, Lithium Aluminum HydrideN-ethyl-2-methylidenecyclohexan-1-amine
3N-ethyl-2-methylidenecyclohexan-1-amine, ChlorodiphenylphosphineN-ethyl-N-(diphenylphosphino)-2-methylidenecyclohexan-1-amine

This hypothetical ligand could then be evaluated in various asymmetric catalytic reactions, such as hydrogenation or cross-coupling reactions.

Integration into Functional Polymer Architectures

The presence of both a primary amine and a polymerizable exocyclic double bond makes this compound a promising monomer for the synthesis of functional polymers. The amine group can impart specific properties to the polymer, such as basicity, hydrophilicity, and the ability to coordinate with metal ions, while the double bond provides a route for polymerization.

One potential polymerization method is Ring-Opening Metathesis Polymerization (ROMP). While cyclohexene (B86901) itself has low ring strain and is generally not suitable for ROMP, the introduction of the exocyclic methylene (B1212753) group could potentially alter the ring strain sufficiently to allow for polymerization. youtube.comyoutube.comrsc.org ROMP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and architectures. nih.govnih.gov The resulting polymer would feature a repeating unit containing a cyclohexyl ring with a pendant amine group.

Alternatively, the amine group could be utilized in step-growth polymerization reactions. For example, it could react with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. The exocyclic double bond could then be used for post-polymerization modification, allowing for the introduction of further functionality or for cross-linking of the polymer chains. The aza-Michael addition of amines to acrylates is another viable strategy for creating cross-linked polymer networks. rsc.org

Future Research Directions and Emerging Paradigms for 2 Methylidenecyclohexan 1 Amine

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 2-Methylidenecyclohexan-1-amine will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Research will likely focus on developing catalytic systems that operate under milder, environmentally benign conditions. unibo.it A key objective is to move away from stoichiometric reagents and harsh conditions that characterize traditional amine syntheses.

Future investigations could explore:

Catalytic Hydrogenation of Anilines: Developing selective heterogeneous or homogeneous catalysts for the reduction of 2-methylaniline under mild conditions, minimizing the high pressures and temperatures typically required.

Biocatalysis: Employing enzymes, such as transaminases or engineered variants, for the asymmetric synthesis of this compound, offering high selectivity and operation in aqueous media. wiley.com

Renewable Feedstocks: Investigating synthetic pathways that utilize bio-based starting materials, potentially derived from cyclohexanone (B45756) or other platform chemicals from renewable resources. wiley.com

Table 1: Comparison of Synthetic Approaches for Amines

Feature Traditional Synthesis Emerging Green Synthesis
Starting Materials Often petroleum-derived Focus on renewable, bio-based feedstocks wiley.com
Reagents Stoichiometric, often hazardous reducing agents Catalytic (e.g., H2), enzymatic unibo.it
Solvents Volatile organic compounds (VOCs) Water, supercritical CO2, ionic liquids, or solvent-free
Energy Input High temperature and pressure Lower energy requirements, ambient conditions nih.gov
Byproducts Significant, often toxic waste streams Minimal byproducts, high atom economy

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, presents a paradigm shift for the synthesis of fine chemicals, including this compound. gcande.org This technology offers superior control over reaction parameters, leading to improved yield, safety, and scalability compared to batch processing. almacgroup.comacs.org The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in large-scale batch reactors. almacgroup.com

Emerging research directions include:

Process Intensification: Utilizing superheated conditions in flow reactors to dramatically accelerate reaction rates, potentially eliminating the need for catalysts. acs.org For instance, the alkylation of amines, often a slow process in batch, can be achieved in minutes under superheated flow conditions. acs.org

Integrated Systems: Developing multi-step continuous processes where the synthesis, purification, and analysis of this compound are performed in a single, automated sequence. scientificupdate.com This could involve coupling the reactor with in-line purification techniques like membrane separation or liquid-liquid extraction. almacgroup.com

Hazardous Chemistry in Flow: Safely exploring highly reactive intermediates or hazardous reagents (e.g., nitration or hydrogenation) by minimizing the reaction volume at any given time, thus significantly enhancing process safety. almacgroup.com

Table 2: Key Parameters for Continuous Flow Synthesis Development

Parameter Description Advantage in Flow Chemistry
Residence Time The time reactants spend in the reactor. Precise control allows for maximizing conversion and minimizing byproducts. acs.org
Temperature & Pressure Reaction temperature and system pressure. Rapid heating/cooling and ability to safely operate above solvent boiling points (superheating). almacgroup.comacs.org
Mixing Efficiency The degree of homogenization of reactants. Efficient micromixing leads to faster, more uniform reactions. almacgroup.com
Catalyst Loading Use of packed-bed or immobilized catalysts. Simplifies catalyst recovery and reuse, enabling long-term continuous operation. acs.org

Exploration of Unconventional Reactivity under Novel Conditions

This compound is an intriguing synthetic intermediate due to its dual nature. It is a primary allylic amine, but it can also tautomerize to form a nucleophilic enamine. masterorganicchemistry.comwikipedia.org This duality is ripe for exploration under unconventional reaction conditions that could unlock novel synthetic pathways.

Future research could focus on:

Photocatalysis: Using light and a photosensitizer to generate radical intermediates from the amine, enabling C-H amination or other unique C-N bond formations that are difficult to achieve through traditional thermal methods. unibo.itwiley.com

Electrochemistry: Employing electrochemical cells to mediate redox reactions of the amine or its precursors, offering a reagent-free method for activation and functionalization.

Stork Enamine-type Reactivity: While the Stork enamine alkylation typically involves enamines derived from secondary amines, future work could explore trapping the enamine tautomer of this compound with various electrophiles to achieve α-functionalization of the corresponding imine, which can then be hydrolyzed. yale.edunih.gov This provides a route to 2-substituted cyclohexanone derivatives.

Table 3: Potential Unconventional Reactions of this compound

Reaction Type Conditions Potential Product Class
Photocatalytic C-H Amination Visible light, photocatalyst Functionalized heterocyclic systems
Electro-oxidative Coupling Anodic oxidation Dimerized or cross-coupled products
Enamine Tautomer Trapping With Michael acceptors γ-functionalized cyclohexanones (after hydrolysis) makingmolecules.com
Palladium-Catalyzed Allylic Amination Pd catalyst, nucleophile Substituted allylic amines

Advanced In Silico Methodologies for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and elucidating complex reaction mechanisms. phcogj.com For this compound, in silico methods can offer insights that are difficult to obtain through experimentation alone, thereby accelerating the development of new synthetic methods.

Key areas for computational investigation include:

Mechanism Elucidation: Using Density Functional Theory (DFT) to map the potential energy surfaces of synthetic routes, identifying transition states and intermediates. This can help rationalize regioselectivity and stereoselectivity in reactions. phcogj.com

Catalyst Design: Modeling the interaction between the amine substrate and potential catalysts (metal-based, organocatalysts, or enzymes) to predict binding affinities and activation barriers, guiding the design of more efficient catalysts.

Reactivity Prediction: Calculating the stability of potential intermediates, such as the corresponding nitrenium ion, can help predict reactivity and potential metabolic pathways. nih.gov Understanding the relative stability of the allylic amine versus its enamine tautomer under various conditions would be crucial for controlling its reactivity.

Table 4: Application of In Silico Methods

Computational Method Application for this compound
Density Functional Theory (DFT) Calculating reaction pathways, transition state energies, and thermochemical properties. phcogj.com
Molecular Dynamics (MD) Simulating the behavior of the molecule in different solvents or interacting with a catalyst over time.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions by treating the active site with high-level quantum mechanics.
Structure-Activity Relationship (SAR) Predicting properties based on structural modifications, aiding in the design of derivatives. nih.gov

Synergistic Methodologies Combining Synthesis, Theory, and Analysis

The most profound advances will likely emerge from synergistic approaches that combine multiple disciplines. nih.gov The integration of synthesis, theoretical modeling, and advanced analytical techniques creates a powerful feedback loop for discovery and optimization. rsc.org

Future paradigms will be built on:

Synergistic Catalysis: Designing reaction systems where two or more catalysts work in concert to activate both the nucleophilic and electrophilic partners in a transformation, potentially enabling reactions that are not possible with a single catalyst. rsc.orgnih.gov For instance, a combination of an organocatalyst to generate the enamine tautomer and a metal catalyst to activate an electrophile could lead to novel transformations.

Automated Synthesis and High-Throughput Screening: Combining robotic synthesis platforms with rapid analytical methods to quickly screen a wide range of reaction conditions, catalysts, and substrates. This data can then be used to train machine learning algorithms to predict optimal reaction outcomes.

Theory-Experiment Integration: Using computational predictions to guide experimental design, and in turn, using experimental results to refine and validate theoretical models. rsc.orgresearchgate.net This iterative process can lead to a much deeper and more accurate understanding of the chemical system, accelerating the development of robust and efficient processes. antheia.biofrontiersin.org

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